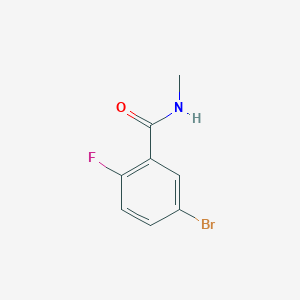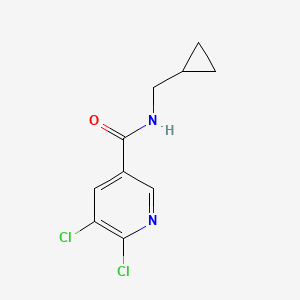
5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide
Descripción general
Descripción
5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H10Cl2N2O . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 245.1052 . The empirical formula (Hill Notation) is C10H10Cl2N2O .Physical And Chemical Properties Analysis
This compound is a solid substance . The molecular weight of this compound is 245.1052 . The empirical formula (Hill Notation) is C10H10Cl2N2O .Aplicaciones Científicas De Investigación
Synthetic Applications in Heterocyclic Chemistry
One area of application for compounds similar to 5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is in the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, Bakhite et al. (2005) explored the synthesis of novel pyrido and thieno fused pyrimidines and pyrimidobenzimidazoles, highlighting the utility of pyridine carboxamides in constructing complex heterocyclic frameworks with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005). Such compounds have been investigated for various biological activities, including antimicrobial properties, as demonstrated by Abdel-rahman, Bakhite, & Al-Taifi (2002), who synthesized new pyridothienopyrimidines and tested their antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antimicrobial Activity
Compounds derived from pyridine carboxamides have shown significant antimicrobial potential. For example, the synthesis and antimicrobial activity evaluation of 5-hydroxymethyl and related pyridine carboxamides have shown these compounds to possess comparable or even superior efficacy against bacterial and fungal strains compared to standard drugs (Zhuravel et al., 2005). This suggests a promising avenue for the development of new antimicrobial agents leveraging the structural features of pyridine carboxamides.
Polymer Science
In the field of polymer science, pyridine carboxamides serve as monomers for synthesizing novel polymers with unique properties. Faghihi & Mozaffari (2008) developed new polyamides using bis[(4-carboxyanilino) carbonyl] pyridine, demonstrating the adaptability of pyridine carboxamides in creating materials with potential for high-performance applications (Faghihi & Mozaffari, 2008).
Anticancer and NLO Properties
Jayarajan et al. (2019) synthesized and characterized pyridine carboxamide derivatives, further evaluating their non-linear optical (NLO) properties and potential anticancer activity through molecular docking. This research underscores the versatility of pyridine carboxamides in developing compounds with diverse functional applications, including materials science and cancer therapy (Jayarajan et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
5,6-dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-8-3-7(5-13-9(8)12)10(15)14-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQMUIJSLSMGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



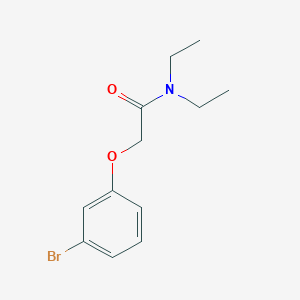

![2-[(4-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072489.png)
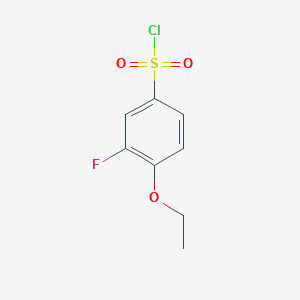
![5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3072502.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid](/img/structure/B3072507.png)
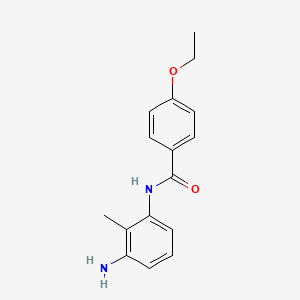

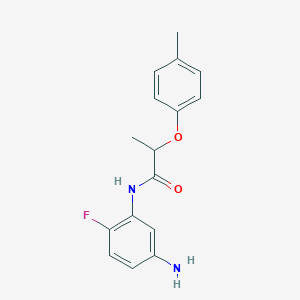

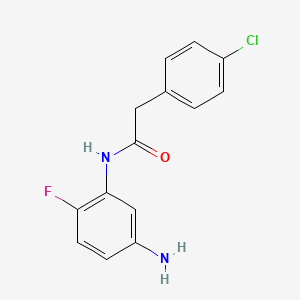

![3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid](/img/structure/B3072566.png)
